Fluorotrimethylsilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

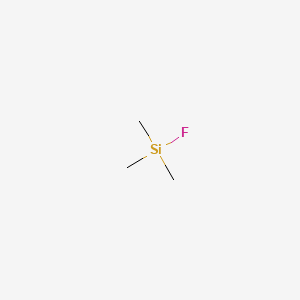

Structure

3D Structure

Eigenschaften

IUPAC Name |

fluoro(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIKAHQFRQTTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059959 | |

| Record name | Fluorotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas with a pungent irritating odor; [Alfa Aesar MSDS] | |

| Record name | Trimethylfluorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

420-56-4 | |

| Record name | Fluorotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylfluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, fluorotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Fluorotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorotrimethylsilane (TMSF), with the chemical formula (CH₃)₃SiF, is a versatile organosilicon compound.[1] Also known as trimethylfluorosilane or trimethylsilyl (B98337) fluoride (B91410), it is a colorless, liquefied gas with a pungent odor.[2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, with a focus on its applications in scientific research and development. Its unique balance of reactivity and stability makes it a valuable reagent in various chemical transformations.[1]

Chemical and Physical Properties

This compound is an extremely flammable liquid and vapor.[2] It is a gas under pressure and may explode if heated.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₉FSi |

| Molecular Weight | 92.19 g/mol [1] |

| Melting Point | -74 °C[4][5][6] |

| Boiling Point | 16-18 °C[4][5][6][7] |

| Density | 0.793 g/mL at 25 °C[5] |

| Vapor Pressure | 1044.0 mmHg at 25°C[4] |

| Flash Point | -30 °C (-22 °F) - closed cup |

| CAS Number | 420-56-4[1][2] |

| InChI Key | CTIKAHQFRQTTAY-UHFFFAOYSA-N[1] |

| SMILES | C--INVALID-LINK--(C)F[1] |

Spectroscopic Data

The spectroscopic properties of this compound are well-characterized, providing essential tools for its identification and for monitoring its reactions.

NMR Spectroscopy

High-resolution ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra have been recorded for this compound.[8] It is also used as a common internal standard in ¹⁹F NMR spectroscopy due to its strong and well-referenced fluorine signal.[1]

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H | ~0.27 ppm | Quartet | |

| ¹³C | Not specified | Not specified | |

| ¹⁹F | ~ -158 ppm | Decet | |

| ²⁹Si | Not specified | Not specified |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST/EPA/NIH Mass Spectral Library.[9] The top peak in its GC-MS analysis is observed at m/z 77.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its molecular vibrations. While specific peak assignments are not detailed in the provided results, the Si-F and C-H stretching and bending vibrations are expected to be prominent features.

Reactivity and Reaction Mechanisms

This compound exhibits a range of reactivities, primarily centered around the polarized silicon-fluorine bond. It is known to act as both a silylating agent and a mild fluorinating agent.[1][3]

Silylation Reactions

As a silylating agent, this compound introduces a trimethylsilyl (TMS) group into organic molecules.[1] This is a common strategy for protecting functional groups, increasing the volatility of analytes for techniques like gas chromatography, and modifying the reactivity of molecules.[1] The general workflow for silylation is depicted below.

Caption: General workflow for silylation using this compound.

Fluorination Reactions

This compound can also serve as a mild source of fluoride for introducing fluorine atoms into organic molecules.[1][3] This is particularly useful in the synthesis of fluorinated compounds for pharmaceutical and materials science applications, as fluorine substitution can significantly alter a molecule's properties.[1][3]

Caption: General workflow for fluorination using this compound.

Reactivity with Nucleophiles and Electrophiles

The reactivity of this compound is characterized by its interactions with both nucleophiles and electrophiles. It exhibits strong Lewis acidity, making it an effective reagent in various chemical transformations.[1] Nucleophilic attack typically occurs at the silicon atom, leading to the formation of other silicon-containing compounds.[1]

Caption: Overview of this compound's reactivity with nucleophiles and electrophiles.

Experimental Protocols

Detailed experimental protocols are crucial for the safe and effective use of this compound. Below are generalized procedures for its common applications.

General Silylation of an Alcohol

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Addition of Base: Add a slight excess (1.1-1.5 equivalents) of a base, such as triethylamine (B128534) or pyridine, to the solution.

-

Addition of TMSF: Cool the mixture to 0 °C and slowly add this compound (1.1-1.5 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting trimethylsilyl ether by distillation or column chromatography.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Materials: this compound, deuterated chloroform (B151607) (CDCl₃) of high purity (≥99.8 atom % D), and a high-precision 5 mm NMR tube.[10]

-

Procedure: In a dry environment (e.g., a glovebox), add approximately 0.5 mL of CDCl₃ to the NMR tube. Add a small, accurately measured amount of this compound.

-

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher.

-

Temperature: 298 K (25 °C).[10]

-

Pulse Program: Standard single-pulse experiment.[10]

-

Number of Scans: 8 to 16.[10]

-

Relaxation Delay (d1): 1-2 seconds.[10]

-

Acquisition Time (aq): 2-4 seconds.[10]

-

Referencing: Calibrate the spectrum using the residual CHCl₃ signal at 7.26 ppm.[10]

-

-

¹⁹F NMR Spectroscopy:

-

Spectrometer Frequency: Corresponding fluorine frequency for the instrument (e.g., 376 MHz for a 400 MHz ¹H instrument).[10]

-

Decoupling: Proton-decoupled for a singlet, or non-decoupled to observe the decet.[10]

-

Number of Scans: 16 to 64.[10]

-

Relaxation Delay (d1): 2-5 seconds.[10]

-

Acquisition Time (aq): 1-2 seconds.[10]

-

Referencing: Use an external or internal standard of CFCl₃ at 0.00 ppm.[10]

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: It is an extremely flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[11]

-

Reactivity: It reacts with moisture and strong oxidizing agents.[1] It hydrolyzes in the presence of water to produce hydrofluoric acid and silanol (B1196071) compounds.[1][2]

-

Health Hazards: It causes skin and serious eye irritation.[1][2] Inhalation may cause respiratory irritation.[1][2] It is a dermatotoxin, causing skin burns, and a toxic pneumonitis agent.[2]

-

Personal Protective Equipment (PPE): Handle with appropriate PPE, including chemical worker's goggles, gloves (rubber, neoprene, or nitrile), and a face shield.[1][7] Do not wear contact lenses.[7]

-

Storage and Handling: Store in cylinders in a dry, cool, well-ventilated area.[7][12] Protect from sunlight and do not expose to temperatures exceeding 50 °C.[12] Do not store in glass containers.[12]

Applications

This compound has several important applications in scientific research and industry:

-

Organic Synthesis: It serves as a reagent for introducing fluorine into organic molecules, which can enhance their pharmacological properties.[1]

-

Material Science: The compound is used in the development of silicone-based materials that require enhanced thermal stability and chemical resistance.[1]

-

Analytical Chemistry: It is used as a reference standard in nuclear magnetic resonance spectroscopy due to its well-defined chemical shifts.[1]

-

Semiconductor Industry: It is used as a reactive gas in the semiconductor industry for depositing thin films.[3]

-

Chemical Vapor Deposition (CVD): It is a precursor in CVD for the deposition of thin films of silicon nitride (SiN) and silicon oxynitride (SiON) materials.[1]

References

- 1. Buy this compound | 420-56-4 [smolecule.com]

- 2. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Fluoro(trimethyl)silane | CAS#:420-56-4 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. This compound [chemister.ru]

- 7. gelest.com [gelest.com]

- 8. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Trimethylsilyl fluoride [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

Synthesis and Preparation of Fluorotrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorotrimethylsilane (TMSF) is a versatile and valuable reagent in organic synthesis and materials science, primarily utilized for the introduction of the fluorosilyl moiety and as a mild fluorinating agent. Its unique reactivity and physical properties, including a low boiling point (16 °C), make it a reagent of choice in numerous chemical transformations. This technical guide provides an in-depth overview of the principal synthetic routes to this compound, offering detailed experimental protocols, quantitative comparisons of methodologies, and key safety and handling information. The presented methods are tailored for a laboratory setting, focusing on practicality, efficiency, and yield.

Introduction

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound serves as a compact and reactive source of both the trimethylsilyl (B98337) group and a fluoride (B91410) ion. It is often generated in situ or used as an isolated reagent in reactions such as the conversion of alcohols to silyl (B83357) ethers and as a catalyst or reagent in various organic transformations. The preparation of TMSF can be achieved through several pathways, most commonly involving halide exchange from a suitable trimethylsilyl precursor. This guide will focus on the most prevalent and practical laboratory-scale syntheses.

Core Synthetic Methodologies

The synthesis of this compound predominantly relies on nucleophilic substitution at the silicon center of a trimethylsilyl halide or a related derivative. The choice of starting material and reaction conditions can influence the yield, purity, and scalability of the preparation.

From Chlorotrimethylsilane (B32843)

The most common and cost-effective method for preparing this compound is the halogen exchange reaction of chlorotrimethylsilane with a fluoride salt. Potassium fluoride (KF) is the most frequently used fluoride source due to its availability and reactivity. However, the low solubility of KF in common organic solvents necessitates the use of phase-transfer catalysts or high-boiling point polar aprotic solvents to achieve efficient conversion.

Method A: Phase-Transfer Catalysis

This method utilizes a phase-transfer catalyst, such as a crown ether or a quaternary ammonium (B1175870) salt, to facilitate the transport of the fluoride anion from the solid phase into the organic phase where it can react with chlorotrimethylsilane.[1]

-

Reaction Pathway:

Caption: Reaction scheme for TMSF synthesis using a phase-transfer catalyst.

From Trimethylsilyl Trifluoromethanesulfonate (B1224126)

An alternative high-yield synthesis involves the reaction of trimethylsilyl trifluoromethanesulfonate (TMSOTf) with potassium fluoride. This method is particularly convenient and efficient, often proceeding under mild conditions.[2]

-

Reaction Pathway:

Caption: Synthesis of TMSF from TMSOTf and potassium fluoride.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the primary synthetic methods discussed. This allows for a direct comparison of the efficiency and requirements of each protocol.

| Method | Starting Material | Fluoride Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| A: Phase-Transfer Catalysis | Chlorotrimethylsilane | KF (solid) | Phase-Transfer Catalyst / H₂O (cat.) | Ambient | - | High | [1] |

| B: Triflate Displacement | Trimethylsilyl Trifluoromethanesulfonate | KF | 18-Crown-6 / DMF | Ambient | - | High | [2] |

| C: Byproduct Formation | N,N-Diethylaminotrimethylsilane | SF₄ | Trichlorofluoromethane | -60 to 45 | - | - | [3] |

Note: Specific yields for Methods A and B are often reported as "high" or "convenient" in the initial literature; however, they are generally considered to be quantitative or near-quantitative under optimized conditions. Method C is not a direct synthesis but notes TMSF as a distillable byproduct.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of this compound.

Protocol 1: Synthesis from Chlorotrimethylsilane via Phase-Transfer Catalysis

This protocol is adapted from the general procedure described by Dehmlow, et al.[1]

Materials:

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Potassium Fluoride (KF), anhydrous, finely powdered

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide or 18-Crown-6)

-

Water

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and a distillation apparatus, combine chlorotrimethylsilane and solid potassium fluoride.

-

Add a catalytic amount of a phase-transfer catalyst and a few drops of water.

-

Stir the mixture at room temperature. The reaction is typically exothermic.

-

The product, this compound (b.p. 16 °C), can be distilled directly from the reaction mixture as it is formed.

-

Collect the distillate in a cold trap cooled with a dry ice/acetone bath.

Workflow:

Caption: Experimental workflow for the phase-transfer catalysis method.

Protocol 2: Synthesis from Trimethylsilyl Trifluoromethanesulfonate

This protocol is based on the method developed by Della and Tsanaktsidis.[2]

Materials:

-

Trimethylsilyl trifluoromethanesulfonate ((CH₃)₃SiOTf)

-

Potassium Fluoride (KF), anhydrous

-

18-Crown-6

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a flask equipped with a magnetic stirrer and a distillation head, dissolve 18-crown-6 in anhydrous DMF.

-

Add anhydrous potassium fluoride to the solution and stir to form a slurry.

-

Add trimethylsilyl trifluoromethanesulfonate dropwise to the stirred slurry at room temperature.

-

The reaction is typically rapid. The volatile this compound can be distilled from the reaction mixture under reduced pressure or gentle heating.

-

Collect the purified product in a cold trap.

Spectroscopic Data

Accurate characterization of this compound is crucial. High-resolution NMR spectroscopy is the primary method for its identification and purity assessment.

Table of NMR Data:

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| ¹H | CDCl₃ | ~0.25 | ³J(H-F) ≈ 7.5 | Doublet |

| ¹³C | CDCl₃ | ~ -2.0 | ²J(C-F) ≈ 15.5 | Doublet |

| ¹⁹F | CDCl₃ | ~ -158.0 | - | Septet |

| ²⁹Si | CDCl₃ | ~ +30.0 | ¹J(Si-F) ≈ 273 | Doublet |

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent, concentration, and instrument frequency. The data is compiled from typical values found in the literature.[4]

Safety and Handling

-

This compound: TMSF is a volatile, flammable liquid with a low boiling point. It is corrosive and reacts with moisture to release hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a face shield, and gloves resistant to HF, should be worn.

-

Chlorotrimethylsilane: This starting material is a flammable, corrosive liquid that also reacts with moisture to produce HCl. It should be handled with care in a fume hood.

-

Potassium Fluoride: KF is toxic if ingested or inhaled. Anhydrous KF should be handled in a dry environment to prevent clumping and maintain reactivity.

-

Trimethylsilyl Trifluoromethanesulfonate: TMSOTf is a powerful silylating agent and is highly moisture-sensitive and corrosive.

Conclusion

The synthesis of this compound can be readily achieved in a laboratory setting through several reliable methods. The choice between using chlorotrimethylsilane with a phase-transfer catalyst or trimethylsilyl trifluoromethanesulfonate will depend on the availability of starting materials, desired scale, and cost considerations. Both methods are capable of producing high yields of the desired product. Due to the volatile and hazardous nature of this compound and its precursors, appropriate safety precautions must be strictly followed throughout the experimental procedures. This guide provides the necessary technical information for researchers to confidently prepare and utilize this important synthetic reagent.

References

Fluorotrimethylsilane (CAS 420-56-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of Fluorotrimethylsilane, a versatile reagent in modern chemistry and pharmaceutical development.

Introduction

This compound (TMSF), with CAS number 420-56-4, is an organosilicon compound that has garnered significant attention in various scientific fields, particularly in organic synthesis and drug discovery.[1][2] Its unique chemical properties, stemming from the presence of a fluorine atom bonded to a silicon atom, make it a valuable reagent for a range of chemical transformations. This guide provides a detailed overview of this compound, including its physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical research and development. The strategic incorporation of fluorine into drug molecules can significantly enhance their therapeutic profiles, leading to more potent, stable, and bioavailable medications.[2][3][4]

Physicochemical and Safety Data

This compound is a clear, colorless liquid with a pungent, irritating odor.[5][6] It is an extremely flammable liquid and vapor and is supplied as a gas under pressure, which may explode if heated.[6][7][8][9] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, using personal protective equipment.[7][9][10]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₉FSi | [5][6][11] |

| Molecular Weight | 92.19 g/mol | [5][6][7] |

| Boiling Point | 16 °C | [1][5][7] |

| Melting Point | -74 °C | [1][5][7] |

| Density | 0.793 g/mL at 25 °C | [1][5][7] |

| Flash Point | -30 °C (-22 °F) - closed cup | [1][7][8] |

| Vapor Pressure | 1040 mmHg at 25°C | [1] |

| Appearance | Clear liquid | [5][12] |

| SMILES | C--INVALID-LINK--(C)F | [5][7] |

| InChI Key | CTIKAHQFRQTTAY-UHFFFAOYSA-N | [5][7] |

Safety Information

A summary of the key safety data for this compound is presented in Table 2.

| Hazard Statement | GHS Classification | Precautionary Statements |

| H224: Extremely flammable liquid and vapor | Flammable liquids (Category 1) | P210, P233, P240 |

| H280: Contains gas under pressure; may explode if heated | Gases under pressure (Compressed gas) | P410 + P403 |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | - |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P305 + P351 + P338 |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | - |

Note: This is not an exhaustive list of all safety precautions. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.[6][7][8][9][13]

Synthesis of this compound

This compound is typically synthesized from chlorotrimethylsilane. One common method involves the nucleophilic substitution of the chlorine atom with a fluoride (B91410) ion.

General Experimental Protocol: Synthesis from Chlorotrimethylsilane

Objective: To synthesize this compound via nucleophilic substitution of Chlorotrimethylsilane.

Materials:

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

A suitable fluoride source (e.g., potassium fluoride (KF), cesium fluoride (CsF))

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724), tetrahydrofuran)

-

Inert gas (e.g., nitrogen, argon)

-

Reaction vessel equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere, add the anhydrous aprotic solvent and the fluoride source to the reaction vessel.

-

Stir the mixture and add Chlorotrimethylsilane dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is typically heated to reflux for a specified period to ensure complete reaction.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid by-products (e.g., KCl) are removed by filtration.

-

The crude this compound is purified by fractional distillation to yield the final product.

Note: The specific reaction conditions (temperature, time, and solvent) may vary depending on the chosen fluoride source and scale of the reaction.

Applications in Research and Drug Development

This compound serves as a versatile reagent in organic synthesis, with significant applications in the pharmaceutical industry.[1][2]

Silylating Agent and Protecting Group Chemistry

This compound can be used as a silylating agent to introduce the trimethylsilyl (B98337) (TMS) group, which serves as a common protecting group for various functional groups, such as alcohols, amines, and carboxylic acids.[13][14][15] The TMS group is valued for its stability under many reaction conditions and its ease of removal under mild acidic or fluoride-ion-mediated conditions.

Silyl (B83357) enol ethers are important intermediates in organic synthesis, enabling various carbon-carbon bond-forming reactions.[3][4][6][8][10] They can be prepared by reacting an enolizable ketone or aldehyde with a silylating agent like this compound in the presence of a base.

Fluorinating Agent

The fluorine atom in this compound can act as a nucleophilic fluoride source in certain reactions. This is particularly relevant in the synthesis of fluorinated organic molecules, which are of great interest in medicinal chemistry.[3][4][16][17] The incorporation of fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][16]

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F).[16][18][19][20][21] this compound, particularly its ¹⁸F-labeled counterpart, plays a crucial role in the synthesis of these radiotracers.[1][5][22][23] The synthesis of ¹⁸F-labeled this compound allows for the introduction of ¹⁸F into various molecules via nucleophilic substitution reactions.

Experimental Protocol: Synthesis of an ¹⁸F-Labeled Radiotracer via Nucleophilic Substitution

Objective: To synthesize an ¹⁸F-labeled PET radiotracer using a nucleophilic fluorination reaction.

Materials:

-

Aqueous [¹⁸F]Fluoride from a cyclotron

-

Phase-transfer catalyst (e.g., Kryptofix 2.2.2 with potassium carbonate, or tetrabutylammonium (B224687) bicarbonate)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate, nitro group)

-

Automated radiosynthesis module

-

HPLC system for purification

-

Quality control instrumentation (e.g., radio-TLC, GC)

Procedure:

-

The aqueous [¹⁸F]Fluoride is trapped on an anion-exchange cartridge.

-

The [¹⁸F]Fluoride is eluted into the reaction vessel using a solution of the phase-transfer catalyst in a mixture of acetonitrile and water.

-

The water is removed by azeotropic distillation under a stream of inert gas and heating.

-

A solution of the precursor molecule in an anhydrous aprotic solvent is added to the dried, reactive [¹⁸F]Fluoride.

-

The reaction mixture is heated at a specific temperature for a set time to facilitate the nucleophilic substitution.

-

The reaction progress is monitored by radio-TLC.

-

Upon completion, the crude reaction mixture is diluted and injected onto a semi-preparative HPLC system for purification.

-

The fraction containing the ¹⁸F-labeled product is collected.

-

The solvent is removed, and the final product is formulated in a physiologically compatible solution.

-

Quality control tests are performed to ensure radiochemical purity, chemical purity, and sterility before administration.[9][23]

Glycosylation Reactions

Glycosyl fluorides are valuable donors in glycosylation reactions due to their stability and reactivity.[24][25][26][27] While not a direct application of this compound itself, the principles of using fluoride as a leaving group are central to these reactions. The activation of glycosyl fluorides, often with a Lewis acid, allows for the formation of glycosidic bonds, which are fundamental in the synthesis of complex carbohydrates and glycoconjugates relevant to drug development.

Conclusion

This compound is a chemical of significant utility, bridging the fields of organosilicon chemistry and fluorination chemistry. Its role as a silylating agent and a source of fluoride makes it an invaluable tool for organic synthesis. For researchers and professionals in drug development, understanding the properties and applications of this compound opens avenues for the synthesis of novel protecting group strategies, the creation of complex molecular architectures, and the development of advanced diagnostic tools like PET radiotracers. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of versatile reagents like this compound in the chemist's toolkit is set to increase.

References

- 1. Rapid production and trapping of [18F]this compound, and its use in nucleophilic fluorine-18 labeling without an aqueous evaporation step [inis.iaea.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Silyl enol ether synthesis by silylation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. psec.uchicago.edu [psec.uchicago.edu]

- 10. Preparation of Silyl Enol Ethers Using (Bistrimethylsilyl)acetamide in Ionic Liquids [organic-chemistry.org]

- 11. New synthesis of fluorine-18-labeled 6-fluoro-L-dopa by cleaving the carbon-silicon bond with fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Sensitive RNAs Using Fluoride-Cleavable Groups as Linkers and Amino-Group Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacyjournal.org [pharmacyjournal.org]

- 18. researchgate.net [researchgate.net]

- 19. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. radiopaedia.org [radiopaedia.org]

- 21. itnonline.com [itnonline.com]

- 22. 18F-Labeled Silicon-Based Fluoride Acceptors: Potential Opportunities for Novel Positron Emitting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simple and highly efficient synthesis of 3'-deoxy-3'-[18F]fluorothymidine using nucleophilic fluorination catalyzed by protic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Aqueous Glycosylation of Unprotected Sucrose Employing Glycosyl Fluorides in the Presence of Calcium Ion and Trimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Fluorotrimethylsilane

This technical guide provides a comprehensive overview of the key physical properties of fluorotrimethylsilane ((CH₃)₃SiF), a volatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development who utilize silylating agents and fluorine-containing compounds. This document details its boiling point and density, outlines the standard experimental methodologies for their determination, and illustrates a relevant synthetic pathway.

Physical and Chemical Properties

This compound, also known as trimethylsilyl (B98337) fluoride (B91410), is a clear, liquefied gas with a pungent odor.[1][2] It is recognized for its utility in various chemical and pharmaceutical applications.[1] The fundamental physical constants of this compound are critical for its handling, storage, and application in experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 16 °C[3][4][5] | At standard atmospheric pressure (lit.) |

| 16-18 °C[1] | ||

| Density | 0.793 g/mL[3][4][6] | at 25 °C (lit.) |

| 0.793 g/cm³[1] | at 0 °C | |

| Melting Point | -74 °C[3][7] | (lit.) |

| Molecular Weight | 92.19 g/mol [2] | |

| Flash Point | -30 °C (-22 °F)[1] | closed cup |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of a volatile compound like this compound requires specific experimental techniques designed to handle its high vapor pressure and low boiling point.

The boiling point is a fundamental property for characterization and purification.[8] For volatile liquids, several methods are applicable.

a) Simple Distillation Method: This is a common method for determining the boiling point of volatile liquids.[8][9]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

-

Procedure:

-

Approximately 5 mL of the liquid sample (this compound) is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[10]

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation flask, ensuring it accurately measures the temperature of the vapor that is distilling.[10]

-

The liquid is heated gently. As the liquid boils and its vapor travels into the condenser, the temperature reading on the thermometer is monitored.

-

The temperature will stabilize as the vapor continuously bathes the thermometer bulb. This stable, highest temperature observed during the distillation of the bulk of the material is recorded as the boiling point.[10]

-

It is crucial to record the ambient barometric pressure, as the boiling point is dependent on the external pressure.[10][11]

-

b) Thiele Tube Method: This microscale method is advantageous as it requires a very small amount of sample (less than 0.5 mL).[10]

-

Apparatus: A Thiele tube, mineral oil, thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

The Thiele tube is filled with a high-boiling point liquid, such as mineral oil.

-

A few drops of the this compound sample are placed into the small test tube.

-

A capillary tube is placed inside the test tube with its open end down.[10]

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in the Thiele tube, which is then gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

-

Due to the volatility of this compound, evaporation can introduce significant errors in density measurements. The following protocol is designed to minimize such errors.

-

Apparatus: A volumetric flask with a stopper (e.g., 10 mL or 25 mL), and an analytical balance.

-

Procedure:

-

A clean, dry volumetric flask with its stopper is accurately weighed on an analytical balance.[12]

-

The flask is filled with this compound exactly to the calibration mark. Care must be taken to perform this step quickly and in a well-ventilated area, preferably a fume hood, due to the liquid's volatility.[13]

-

The flask is immediately stoppered to prevent evaporation.[12][13]

-

The filled, stoppered flask is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask (Density = Mass / Volume).[12][13]

-

The temperature at which the measurement is performed should be recorded, as density is temperature-dependent.

-

Synthesis Workflow Visualization

This compound can be synthesized through various methods. One documented method involves the reaction of a fluoride salt with a chlorosilane precursor. The following diagram illustrates this experimental workflow.

Caption: A workflow diagram for the synthesis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 420-56-4 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound [chemister.ru]

- 6. フルオロトリメチルシラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fluoro(trimethyl)silane | CAS#:420-56-4 | Chemsrc [chemsrc.com]

- 8. vernier.com [vernier.com]

- 9. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 13. math.answers.com [math.answers.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Fluorotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorotrimethylsilane ((CH₃)₃SiF), a versatile reagent in organic synthesis and a key compound in materials science, possesses a molecular architecture that dictates its reactivity and physical properties. This technical guide provides a comprehensive examination of the molecular structure and bonding of this compound, integrating computational data with principles of chemical bonding. Detailed descriptions of experimental methodologies for structural determination are also presented to provide a complete picture for researchers in chemistry and drug development.

Molecular Structure and Geometry

This compound adopts a distorted tetrahedral geometry around the central silicon atom. This arrangement is a consequence of the sp³ hybridization of the silicon atom, which forms four single bonds: one to a fluorine atom and three to the carbon atoms of the methyl groups. The presence of the highly electronegative fluorine atom causes repulsion with the methyl groups, leading to deviations from the ideal tetrahedral bond angles of 109.5°.

The molecule exhibits C₃ᵥ symmetry, with the Si-F bond defining the principal axis of rotation. The three methyl groups are arranged symmetrically around this axis.

Bonding Characteristics

The bonding in this compound is characterized by the distinct nature of the silicon-fluorine (Si-F) and silicon-carbon (Si-C) bonds.

2.1. The Silicon-Fluorine (Si-F) Bond

The Si-F bond is a strong, highly polar covalent bond. The significant difference in electronegativity between silicon (1.90) and fluorine (3.98) results in a substantial partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the fluorine atom. This polarity makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles. The strength of the Si-F bond is a notable feature of organofluorosilanes.

2.2. The Silicon-Carbon (Si-C) Bonds

The three Si-C bonds are less polar than the Si-F bond but are still polarized towards the more electronegative carbon atom. These bonds are relatively stable, contributing to the overall integrity of the trimethylsilyl (B98337) group. The methyl groups are generally considered to be electron-donating, which slightly modulates the electrophilicity of the silicon center.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through computational chemistry. The following table summarizes the key bond lengths and angles.

| Parameter | Value (Computed) |

| Bond Lengths | |

| Si-F | 1.63 Å |

| Si-C | 1.86 Å |

| Bond Angles | |

| C-Si-C | 112.0° |

| F-Si-C | 106.8° |

Data sourced from computational models available in the PubChem database.[1][2]

Experimental Determination of Molecular Structure

While computed data provides valuable insights, experimental techniques are crucial for the precise determination of molecular structures in the gas phase, where intermolecular interactions are minimized. The primary methods for such determinations are gas-phase electron diffraction and microwave spectroscopy.

4.1. Gas-Phase Electron Diffraction (GED)

Methodology: Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the vapor state. The general experimental protocol is as follows:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

-

Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern, which is recorded on a detector.

-

Data Analysis: The diffraction pattern, which consists of a series of concentric rings, is analyzed. The intensity and radial distribution of these rings are related to the internuclear distances within the molecule. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths and angles can be determined.

4.2. Microwave Spectroscopy

Methodology: Microwave spectroscopy measures the transitions between rotational energy levels of a molecule and is highly sensitive to the molecule's moments of inertia, from which its geometry can be derived.

-

Sample Preparation: The sample is introduced into a waveguide or resonant cavity in the gas phase at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation, and a transition occurs.

-

Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is generated.

-

Spectral Analysis: The frequencies of the absorption lines in the rotational spectrum are used to calculate the moments of inertia of the molecule. For a molecule with a known isotopic composition, the bond lengths and angles can be determined with high precision from these moments of inertia.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the electronic environment of the nuclei in this compound.

-

¹⁹F NMR: The fluorine nucleus is highly sensitive in NMR, and its chemical shift in this compound is indicative of the electronic environment around the Si-F bond.

-

²⁹Si NMR: The chemical shift of the silicon-29 (B1244352) nucleus provides information about the coordination and bonding at the silicon center.

-

¹H and ¹³C NMR: These spectra give information about the methyl groups and can show coupling to both the silicon and fluorine nuclei, providing further structural insights.

Reactivity and Bonding Implications

The molecular structure and bonding of this compound directly influence its chemical reactivity. The highly polar Si-F bond is the primary site of reactivity.

6.1. Nucleophilic Attack at Silicon

The electrophilic nature of the silicon atom makes it susceptible to attack by nucleophiles. This often leads to the cleavage of the Si-F bond. For example, strong nucleophiles can displace the fluoride (B91410) ion. This reactivity is central to its use in various chemical transformations.

6.2. Fluoride Donor Capability

This compound can act as a source of fluoride ions, particularly in the presence of a suitable activator. This property is exploited in organic synthesis for fluorination reactions.

Diagram: Nucleophilic Attack on this compound

Caption: Nucleophilic attack on the silicon atom of this compound.

Conclusion

The molecular structure and bonding of this compound are intrinsically linked to its chemical behavior. Its distorted tetrahedral geometry, centered around a silicon atom bonded to three methyl groups and a highly electronegative fluorine atom, gives rise to a strong, polar Si-F bond. This polarity renders the silicon atom electrophilic and is the cornerstone of the molecule's utility as a versatile reagent in chemical synthesis. A thorough understanding of its structural parameters, determinable by experimental techniques like gas-phase electron diffraction and microwave spectroscopy and corroborated by computational methods, is essential for predicting its reactivity and for the rational design of new synthetic methodologies and materials.

References

Spectroscopic Characterization of Fluorotrimethylsilane: A Technical Guide

Introduction: Fluorotrimethylsilane ((CH₃)₃SiF or TMSF) is a volatile organosilicon compound with significant applications in organic synthesis and materials science.[1] As a member of the fluorosilane family, its utility is often dictated by its purity and structural integrity.[2] A comprehensive understanding of its spectroscopic properties is therefore paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow visualization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of this compound. High-resolution multi-NMR studies provide precise data on the chemical environment of the ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei.[1] The spectra can be complex due to coupling between these nuclei and the presence of various isotopologues.[1]

Quantitative NMR Data

The following data represents typical values obtained in a deuterated chloroform (B151607) (CDCl₃) solvent, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) for ¹H, ¹³C, and ²⁹Si, and to CFCl₃ for ¹⁹F.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| ¹H | ~0.2 | Doublet | JH-F ≈ 7.5 |

| ¹³C | ~0.0 | Doublet of Quartets | JC-F ≈ 16.0, ¹JC-H ≈ 120 |

| ¹⁹F | ~ -157 | Decet | JF-H ≈ 7.5 |

| ²⁹Si | ~ +30 | Doublet of Decets | JSi-F ≈ 170, JSi-H ≈ 7.0 |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and magnetic field strength. The ¹⁹F NMR spectrum, in particular, can show extensive complexity with dozens of signals when recorded at high fields due to the resolution of different isotopologues.[1]

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality, multi-nuclear NMR spectra of this compound.[1]

-

Sample Preparation:

-

Due to the volatility of this compound (boiling point: 16 °C), all handling should be performed in a well-ventilated fume hood or using a vacuum line.[3]

-

Prepare a dilute solution (e.g., ~1 wt%) of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1]

-

Transfer the solution to a high-quality NMR tube, such as a Pyrex J. Young tube, which allows for a flame-sealable, airtight closure.[1]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for observing weak signals and complex coupling patterns.[1]

-

Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, ²⁹Si). For less sensitive nuclei like ²⁹Si, polarization transfer techniques can be employed to enhance signal intensity.[4]

-

-

Data Acquisition:

-

Acquire spectra at a constant, controlled temperature (e.g., 298 K).

-

For ¹H and ¹³C spectra, reference the chemical shifts to the internal TMS standard (0 ppm) or the residual solvent signal.

-

For ¹⁹F spectra, reference externally or internally to a standard such as CFCl₃ (0 ppm).

-

For ²⁹Si spectra, reference to external TMS (0 ppm). The broad signal from the glass NMR tube and probe, typically around -110 ppm, should be noted and can be suppressed if necessary.[5]

-

Acquire spectra with and without proton decoupling to aid in the assignment of multiplicities.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule. The key vibrational frequencies correspond to the stretching and bending of its chemical bonds.

Quantitative IR Data

The following table summarizes the principal absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970 - 2850 | C-H stretch (from CH₃ groups) | Strong |

| 1410 | C-H bend (asymmetric) | Medium |

| 1260 | Si-CH₃ symmetric deformation (umbrella) | Strong, Sharp |

| 850 | Si-C stretch / CH₃ rock | Strong |

| 760 | Si-F stretch | Strong |

Experimental Protocol: IR Spectroscopy of a Volatile Liquid

This protocol is suitable for obtaining the IR spectrum of a low-boiling-point liquid like this compound.

-

Sample Preparation:

-

This procedure should be performed rapidly in a fume hood to minimize evaporation and inhalation exposure.

-

Obtain two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[6] Ensure the plates are clean and dry.

-

Using a pipette, place one to two drops of neat (undiluted) this compound onto the center of one salt plate.[7]

-

Immediately place the second salt plate on top to create a thin liquid film sandwiched between the plates.[8]

-

-

Data Acquisition:

-

Quickly place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum over the typical mid-IR range (e.g., 4000 to 600 cm⁻¹).[9]

-

The resulting spectrum will show transmittance or absorbance as a function of wavenumber.

-

-

Cleanup:

-

After analysis, carefully separate the salt plates in a fume hood.

-

Clean the plates by rinsing with a dry solvent (e.g., acetone) and gently wiping with a soft tissue.

-

Return the clean, dry plates to a desiccator for storage.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry Data

The following data was obtained via electron ionization (EI) mass spectrometry.[10]

| m/z | Ion | Relative Intensity |

| 92 | [(CH₃)₃SiF]⁺ (M⁺) | Low |

| 77 | [(CH₃)₂SiF]⁺ | High |

| 73 | [(CH₃)₃Si]⁺ | Very High (Base Peak) |

| 45 | [CH₃SiH₂]⁺ | Medium |

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol describes a general method for the MS analysis of a volatile compound.

-

Sample Introduction:

-

Introduce a small amount of gaseous or highly volatile liquid this compound directly into the ion source of the mass spectrometer. This can be done via a heated inlet system or a gas chromatography (GC) column.

-

-

Ionization:

-

Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), will form a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

-

Spectroscopic Analysis Workflow

The characterization of this compound involves a logical workflow where each spectroscopic technique provides complementary information to build a complete structural picture.

References

- 1. High Resolution NMR Spectra of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 三甲基氟硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ursinus.edu [ursinus.edu]

- 10. Trimethylsilyl fluoride [webbook.nist.gov]

Fluorotrimethylsilane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.

Executive Summary

Fluorotrimethylsilane ((CH₃)₃SiF), also known as trimethylsilyl (B98337) fluoride (B91410), is a highly flammable, toxic, and reactive liquefied gas utilized in various chemical synthesis applications, including as a fluorinating agent. Its hazardous nature necessitates stringent safety protocols and a thorough understanding of its properties to ensure safe handling and mitigate risks in a laboratory or manufacturing setting. This guide provides an in-depth overview of the safety and handling precautions for this compound, summarizing key data, outlining emergency procedures, and providing logical workflows for its safe management.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Statements:

-

H280: Contains gas under pressure; may explode if heated.[1][3]

-

H302: Harmful if swallowed.[3]

-

H311: Toxic in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H318: Causes serious eye damage.[3]

-

H331: Toxic if inhaled.[3]

Primary Hazards:

-

Flammability: this compound is extremely flammable and its vapors can form explosive mixtures with air.[1][4] Vapors may travel to a source of ignition and flash back.[4]

-

Toxicity: It is toxic if inhaled or in contact with skin and harmful if swallowed.[3] Upon contact with moisture, it hydrolyzes to produce hydrofluoric acid (HF), which is highly corrosive and toxic.[1][5] Inhalation can cause corrosive injuries to the respiratory tract and pulmonary edema.[1]

-

Reactivity: It reacts with water, acids, strong bases, and oxidizing agents.[3][6] Contact with water or acids liberates toxic gas.[3] It should not be stored in glass containers.[3]

-

Pressure Hazard: As a liquefied gas, it is stored under pressure and may explode if heated.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉FSi | [3][7] |

| Molecular Weight | 92.19 g/mol | [2] |

| Appearance | Liquefied gas with a pungent, irritating odor | [1] |

| Boiling Point | 16 °C (60.8 °F) | [2][7] |

| Melting Point | -74 °C (-101.2 °F) | [2][7] |

| Flash Point | -30 °C (-22 °F) (closed cup) | [2] |

| Density | 0.793 g/mL at 25 °C (77 °F) | [2] |

| Vapor Pressure | 1040 mmHg at 25 °C (77 °F) | [7] |

Toxicological Information

Absorption of excessive fluoride ions can lead to systemic fluorosis, hypocalcemia, and damage to the heart, liver, and kidneys.[3] Inhalation may cause respiratory irritation, coughing, shortness of breath, headache, nausea, and potentially fatal pulmonary edema.[1][3] Skin contact can cause severe burns, which may be delayed.[5] Eye contact will cause serious eye damage.[3][5]

Experimental Protocols and Handling Procedures

Due to the lack of specific published experimental protocols for this compound, the following section outlines a general standard operating procedure (SOP) for handling this and other hazardous liquefied gases, based on best practices.

Risk Assessment and Preparation

Before any work begins, a thorough risk assessment must be conducted. This includes identifying potential hazards, evaluating risks, and implementing control measures. All personnel must be trained on the specific hazards of this compound and the emergency procedures.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a gas cabinet.[3]

-

Gas Detection: Oxygen detectors should be used as this compound can displace oxygen and cause rapid suffocation.[3] Gas detectors for toxic gases should also be in place.[3]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3][8]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Item | Specification | Reference(s) |

| Eye Protection | Chemical safety goggles and a face shield. Do not wear contact lenses. | [5] |

| Hand Protection | Cold-insulating gloves and chemical-resistant gloves (e.g., neoprene or nitrile). | [3][5] |

| Body Protection | Flame-resistant lab coat, and in some situations, a gas-tight, chemically protective suit. | [3] |

| Respiratory Protection | In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) or an air-supplied respirator is required. | [5] |

| Footwear | Safety shoes. | [3] |

Handling and Dispensing

-

Cylinder Security: Gas cylinders must be securely chained or strapped to a stable surface to prevent falling.[3]

-

Grounding: Proper grounding procedures must be followed to avoid static electricity buildup and discharge, which can be an ignition source.[3][4]

-

Tools: Use only non-sparking tools when working with or near this compound containers and equipment.[3][4]

-

Dispensing: Use a compatible regulator and transfer lines. The system should be leak-tested with an inert gas (e.g., nitrogen) before introducing this compound.[9]

Storage

-

Location: Store in a dry, cool, well-ventilated area away from heat, sparks, and open flames.[3]

-

Sunlight: Protect from direct sunlight and do not expose to temperatures exceeding 50°C (122°F).[3]

-

Incompatible Materials: Store separately from acids, strong bases, oxidizing agents, water, and glass containers.[3]

-

Cylinder Condition: Keep container closed when not in use. Close the valve after each use and when empty.[3]

Waste Disposal

Dispose of contents and container in accordance with licensed collector's sorting instructions.[3] A recommended method for small spills involves absorbing the material onto clay or vermiculite, then in a well-ventilated area, mixing with sodium carbonate, calcium carbonate, or soda ash and slowly adding water before disposing of the absorbent material as solid waste.[5] Always follow local, state, and federal regulations for hazardous waste disposal.[5]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. In case of contact, it is recommended to rub 2.5% calcium gluconate gel continuously into the affected area for 1.5 hours or until medical care is available. Seek immediate medical attention. | [3] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Seek immediate medical attention. | [3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, or dry powder.[3]

-

Unsuitable Extinguishing Media: Do not use a direct water stream as it may react with the substance.

-

Specific Hazards: The container may explode if heated.[1][3][4] Thermal decomposition generates toxic gases including carbon oxides, hydrogen fluoride, and silicon oxides.[3][5]

-

Protective Equipment: Wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe the gas, fumes, or vapor. Only qualified personnel equipped with suitable protective equipment should intervene.[3]

-

Containment: Stop the leak if it is safe to do so. Ventilate the area.[3]

-

Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[3]

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.

Caption: Standard Operating Procedure for Handling this compound.

Caption: Hazard Identification, Risk Assessment, and Mitigation Strategy.

References

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. fda.gov [fda.gov]

- 3. tntech.edu [tntech.edu]

- 4. epa.gov [epa.gov]

- 5. elenger.ee [elenger.ee]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. PubChemLite - this compound (C3H9FSi) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. This compound | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of Fluorotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorotrimethylsilane ((CH₃)₃SiF), also known as trimethylsilyl (B98337) fluoride (B91410), is a versatile reagent in organic synthesis and pharmaceutical development. Its utility is, however, intrinsically linked to its stability and requires specific storage and handling conditions to ensure its integrity and safe use. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on its reactivity, decomposition pathways, and recommended storage protocols. Quantitative data from available literature is summarized, and detailed methodologies for key analytical techniques are provided to enable researchers to assess its stability.

Introduction

This compound is a highly flammable and moisture-sensitive compound that serves as a valuable source of the trimethylsilyl group and as a mild fluorinating agent. Its reactivity, primarily driven by the polarized silicon-fluorine bond, necessitates a thorough understanding of its stability profile for effective utilization in research and manufacturing. This guide aims to consolidate the current knowledge on the stability and storage of this compound to ensure its safe and effective handling in a laboratory and industrial setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉FSi | |

| Molecular Weight | 92.19 g/mol | |

| Appearance | Colorless gas or liquid with a pungent odor | [1] |

| Boiling Point | 16 °C | |

| Melting Point | -74 °C | |

| Density | 0.793 g/mL at 25 °C | |

| Flash Point | -30 °C (closed cup) | |

| Vapor Pressure | >1 atm at 20 °C | Gelest SDS |

Stability and Reactivity

The stability of this compound is predominantly influenced by its reactivity with water and its inherent flammability.

Hydrolysis

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. In the presence of water or atmospheric moisture, it readily reacts to form hexamethyldisiloxane (B120664) and hydrogen fluoride (HF), a highly corrosive and toxic substance.[1]

Reaction Scheme:

2 (CH₃)₃SiF + H₂O → (CH₃)₃Si-O-Si(CH₃)₃ + 2 HF

The hydrolysis pathway can be visualized as a nucleophilic attack of water on the silicon atom, leading to the displacement of the fluoride ion.

Figure 1: Simplified pathway of this compound hydrolysis.

Thermal Decomposition

This compound is a flammable liquid and vapor. While specific studies on its thermal decomposition pathways are limited, it is expected to decompose at high temperatures, producing hazardous products such as hydrogen fluoride, silicon oxides, and carbon oxides. It is crucial to avoid exposure to high temperatures, sparks, and open flames.

Incompatible Materials

Due to its reactivity, this compound is incompatible with a range of materials.

Table 2: Incompatible Materials with this compound

| Material Class | Specific Examples | Reason for Incompatibility |

| Water and Moisture | Atmospheric humidity, wet surfaces | Reacts to produce toxic and corrosive hydrogen fluoride. |

| Strong Oxidizing Agents | Peroxides, nitrates | Can cause fire or explosion. |

| Strong Acids | Sulfuric acid, nitric acid | Can catalyze decomposition. |

| Strong Bases | Sodium hydroxide, potassium hydroxide | Can catalyze decomposition. |

| Glass | Soda-lime glass, borosilicate glass | The hydrolysis product, hydrogen fluoride, readily etches glass. |

Storage Conditions

Proper storage is critical to maintain the quality and safety of this compound.

General Recommendations

-

Dry and Inert Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon to prevent hydrolysis.

-

Cool and Well-Ventilated Area: The storage area should be cool, dry, and well-ventilated to prevent the buildup of flammable vapors.

-

Away from Incompatibles: Keep away from water, moisture, strong oxidizing agents, acids, and bases.

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.

-

Temperature Control: Storage temperature should not exceed 52 °C.

Container Materials

The choice of container material is crucial for the long-term stability of this compound.

-

Recommended Materials: Stainless steel (grades 304 and 316L are commonly used for corrosive environments), and certain fluoropolymers are generally recommended.[5][6] Specifically, PFA (perfluoroalkoxy) is known for its good permeability resistance.[7]

-

Not Recommended: Glass containers are unsuitable due to the risk of etching by hydrogen fluoride formed upon hydrolysis.

While general guidelines suggest the use of stainless steel and fluoropolymers, specific long-term compatibility and stability data for this compound in these materials are not extensively published. It is recommended to consult with the supplier for specific container recommendations and to perform compatibility testing for long-term storage applications.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, particularly its purity and the presence of degradation products, several analytical techniques can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Decomposition Products

GC-MS is a powerful technique for separating and identifying volatile compounds, making it well-suited for analyzing this compound and its potential decomposition products.

Experimental Workflow:

Figure 2: General workflow for GC-MS analysis of this compound.

Detailed Methodology:

-

Sample Preparation:

-

Due to the volatility and reactivity of this compound, sample preparation must be conducted in a dry, inert atmosphere (e.g., in a glovebox).

-

Prepare a dilute solution of the this compound sample in a dry, aprotic solvent such as hexane (B92381) or dichloromethane. The concentration should be optimized for the instrument's sensitivity.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating this compound from its common impurities and degradation products.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 150-200 °C.

-

Oven Temperature Program: An initial temperature of around 40 °C, held for a few minutes, followed by a ramp to a final temperature of around 200-250 °C. The exact program should be optimized for the specific separation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The scan range should cover the expected m/z values of this compound and its fragments.

-

-

Data Analysis:

-

Identify this compound and any degradation products (e.g., hexamethyldisiloxane) by comparing their retention times and mass spectra to those of known standards or library data.

-

Quantify the purity of this compound and the concentration of any degradation products by integrating the peak areas in the chromatogram and using a calibration curve prepared with standards of known concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Hydrolysis

¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy are invaluable tools for monitoring the stability of this compound, particularly its hydrolysis. ¹⁹F NMR is especially sensitive to the chemical environment of the fluorine atom and can be used to track the disappearance of the Si-F bond and the appearance of fluoride ions.[4][8]

Experimental Workflow:

Figure 3: General workflow for NMR monitoring of this compound stability.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a dry, deuterated solvent (e.g., chloroform-d, acetonitrile-d₃) in a sealed NMR tube.

-

To study hydrolysis, a known amount of D₂O or H₂O can be added to the NMR tube.

-

-

NMR Spectroscopy:

-

Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the signal corresponding to this compound and the potential appearance of a signal for fluoride ions.

-

Simultaneously, ¹H NMR can be used to monitor the formation of hexamethyldisiloxane.

-

²⁹Si NMR can provide detailed information about the silicon-containing species in the solution.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the starting material and the degradation products in the NMR spectra.

-

Plot the concentration of this compound as a function of time to determine the rate of degradation.

-